An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide, a molecule of significant interest in medicinal chemistry and materials science. Boronic acids and their derivatives are increasingly recognized for their diverse biological activities and applications as versatile synthetic intermediates.[1] This document outlines a robust and reproducible synthetic protocol, delving into the mechanistic rationale behind the chosen amide coupling strategy. Furthermore, it establishes a thorough characterization workflow, detailing the application of spectroscopic and analytical techniques to confirm the identity, purity, and structural integrity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize, characterize, and utilize this and structurally related compounds.
Introduction: The Significance of Aryl Boronic Amides
N-(3-Chloro-2-methylphenyl) 3-boronobenzamide belongs to a compelling class of molecules that merge the structural features of an amide linkage with a boronic acid moiety. The amide bond is a cornerstone of peptide and protein chemistry and is present in over 40% of the top-selling small molecule drugs.[2] Simultaneously, the incorporation of a boronic acid group has emerged as a powerful strategy in drug design, moving beyond early concerns about toxicity to deliver approved therapeutics like bortezomib (Velcade®), ixazomib, and vaborbactam.[1][3] The boronic acid functional group can engage in unique covalent interactions with biological targets, offering novel mechanisms of action.
The title compound, by integrating these two key pharmacophores, presents a scaffold with considerable potential for applications in:
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Drug Discovery: As a building block for more complex molecules or as a standalone therapeutic agent. Boronic acids have shown promise in developing anticancer, antibacterial, and antiviral agents.[1]
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Cross-Coupling Reactions: The boronic acid moiety is a key participant in Suzuki-Miyaura coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical and fine chemical synthesis.[4][5][6]
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Materials Science: As a component in the development of novel polymers and sensors.
This guide provides the essential experimental details to empower researchers to confidently synthesize and validate this important chemical entity.
Synthetic Strategy and Mechanistic Considerations
The synthesis of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide is most efficiently achieved through the coupling of two commercially available starting materials: 3-boronobenzoic acid and 3-chloro-2-methylaniline. The core of this synthesis is the formation of a stable amide bond, a reaction that is kinetically slow and requires activation of the carboxylic acid.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule at the amide bond, identifying the key precursors.
Caption: Retrosynthetic disconnection of the target amide.
Choice of Coupling Reagents: The EDC/HOBt System
While numerous methods exist for amide bond formation, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) is a widely adopted and effective strategy.[7][8]
Rationale for Selection:
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Mild Reaction Conditions: The EDC/HOBt system operates efficiently at room temperature, preserving sensitive functional groups like the boronic acid.
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High Yields: This method is known for producing amides in good to excellent yields.[9]
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Suppression of Side Reactions: HOBt acts as a crucial additive. It intercepts the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC. This forms a more stable HOBt-ester, which is less prone to racemization (if chiral centers are present) and other undesirable side reactions.[7][10]
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Ease of Workup: The urea byproduct generated from EDC is water-soluble, facilitating its removal during aqueous workup procedures.[7]
Reaction Mechanism
The coupling reaction proceeds through a well-established multi-step mechanism.
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Activation of Carboxylic Acid: The carboxylic acid (3-boronobenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.
-
Formation of HOBt-Ester: The nucleophilic HOBt rapidly reacts with the O-acylisourea to form a more stable activated HOBt-ester. This is often the rate-determining step.[10]
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Nucleophilic Acyl Substitution: The amine (3-chloro-2-methylaniline) attacks the carbonyl carbon of the activated HOBt-ester.
-
Product Formation: The tetrahedral intermediate collapses to form the desired amide bond and regenerates HOBt, which can act catalytically.[10]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 3-boronobenzoic acid | ≥97% | Sigma-Aldrich |
| 3-chloro-2-methylaniline | 98% | Alfa Aesar |
| EDC Hydrochloride | ≥98% | TCI Chemicals |
| HOBt Hydrate | ≥97% | Oakwood Chemical |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hydrochloric Acid (HCl) | 1 M solution | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln. | LabChem Inc. |
| Brine | Saturated aq. soln. | LabChem Inc. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Step-by-Step Synthesis Protocol
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Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-boronobenzoic acid (1.00 g, 6.03 mmol, 1.0 equiv).
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Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the solid is fully dissolved.
-
Addition of Amine and Base: To the solution, add 3-chloro-2-methylaniline (0.85 g, 6.03 mmol, 1.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.10 mL, 12.06 mmol, 2.0 equiv).
-
Addition of Coupling Reagents: Add HOBt hydrate (0.92 g, 6.03 mmol, 1.0 equiv) and EDC hydrochloride (1.27 g, 6.63 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting materials indicates reaction completion.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc).
-
Aqueous Workup: Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as an off-white solid. Purify the solid by recrystallization from a hot ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to yield the pure product.[12]
-
Final Product: Dry the purified solid under high vacuum to obtain N-(3-Chloro-2-methylphenyl) 3-boronobenzamide as a white crystalline solid. Calculate the final yield. A typical yield for this reaction is in the range of 85-95%.[13]
Characterization of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
| Property | Observed Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (e.g., 185-188 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, the methyl protons, and the boronic acid -OH protons.
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Amide Proton (N-H): A broad singlet typically downfield, around δ 10.0-10.5 ppm.
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Boronic Acid Protons (B(OH)₂): A broad singlet, often around δ 8.0-8.5 ppm, which is exchangeable with D₂O.
-
Aromatic Protons: A series of multiplets and doublets in the region of δ 7.2-8.2 ppm, corresponding to the seven protons on the two phenyl rings. The specific coupling patterns will confirm the substitution pattern.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm, integrating to three protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show signals for all unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm. The carbon attached to the boron atom will be significantly deshielded.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
-
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~3300-3400 | O-H stretch (boronic acid) | Broad |
| ~3250-3300 | N-H stretch (amide) | Sharp to medium |
| ~1650-1680 | C=O stretch (Amide I) | Strong, sharp |
| ~1510-1550 | N-H bend (Amide II) | Medium to strong |
| ~1330-1380 | B-O stretch | Strong |
| ~700-800 | C-Cl stretch | Medium to strong |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Molecular Ion Peak (M+H)⁺: For C₁₄H₁₃BClNO₃, the calculated exact mass is 289.06. The ESI-MS spectrum should show a major peak at m/z = 290.07 [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster, providing definitive evidence of the presence of a chlorine atom.
Workflow and Data Validation
The entire process from synthesis to characterization follows a logical and self-validating workflow.
Caption: Overall experimental and validation workflow.
Conclusion
This guide has detailed a reliable and well-rationalized methodology for the synthesis of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide. The use of an EDC/HOBt coupling system provides a mild and efficient route to this valuable compound. The comprehensive characterization protocol, employing NMR, FT-IR, and MS, establishes a clear framework for verifying the identity, structure, and purity of the final product. The information presented herein is designed to be a practical resource for scientists engaged in organic synthesis and drug discovery, enabling the confident production and application of this and related boronic acid-containing amides.
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